1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
Description
The compound 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a structurally complex molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group) and substituted at the 7-position with a thiophen-2-yl moiety. The propan-1-one backbone is further modified with a 2-hydroxy-3-phenyl substituent.
Key structural features include:
- Thiophen-2-yl group: Imparts aromaticity and possible π-π stacking interactions.
- 2-Hydroxy-3-phenylpropan-1-one: Introduces stereochemical complexity and hydroxyl functionality for reactivity or binding.
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-15(13-14-5-2-1-3-6-14)18(21)19-9-8-17(16-7-4-11-24-16)25(22,23)12-10-19/h1-7,11,15,17,20H,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGFGESVNBXSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C(CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound falls under the category of sulfur-containing heterocycles, particularly thiazepanes, which are known for their diverse pharmacological profiles. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₅N₃O₃S₂
- Molecular Weight : 325.4 g/mol
- CAS Number : 2034307-63-4
The compound features a thiazepane ring, dioxido functional groups, and thiophene moieties, which enhance its electronic properties and solubility. These characteristics contribute to its potential biological activities.
Structural Representation
| Component | Description |
|---|---|
| Thiazepane Ring | A seven-membered ring containing sulfur |
| Dioxido Group | Enhances reactivity and potential interactions |
| Thiophene Moiety | Contributes to biological activity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Cell Proliferation Modulation : It has shown potential in modulating pathways related to cell growth and apoptosis, making it a candidate for anti-cancer therapies.
- Antiviral Activity : Some derivatives of thiophene have demonstrated antiviral properties against various viruses.
Case Studies and Experimental Data
- Cytotoxicity in Cancer Cell Lines :
- PTP1B Inhibition :
- Antibacterial Activity :
Comparative Biological Activity Table
| Activity Type | IC50 / MIC Value | Reference |
|---|---|---|
| Cytotoxicity (MCF7) | 14.86 ± 5.15 µM | Santos et al. |
| PTP1B Inhibition | 5.25 µM | Gulipalli et al. |
| Antibacterial Activity | 2–3 µM | Zhou et al. |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Condensation Reactions : Combining thiophene derivatives with thiazepane precursors.
- Oxidation Steps : Introducing the dioxido functionality through oxidation reactions.
- Purification Methods : Techniques such as recrystallization or chromatography are used to obtain high-purity products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonated thiazepane derivatives with ketone or hydroxyl modifications. Below is a detailed comparison with structurally analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations and Reactivity: The target compound and Analog 1 differ primarily in the 7-position substituent (thiophen-2-yl vs. 2-fluorophenyl). Fluorine substitution may enhance metabolic stability but reduce π-π interactions compared to thiophene . Analog 2 replaces the 2-hydroxy-3-phenylpropanone with a trifluoropropanone group, significantly altering polarity and electronic properties (e.g., increased lipophilicity) . Analog 3 lacks the thiazepane-dioxide core but features a benzimidazo-triazole system, suggesting divergent applications in coordination chemistry or photophysics .
Synthetic Accessibility :
- Thiophen-2-yl-containing compounds (target, Analog 3) are synthesized via General Procedure C (40°C), involving condensation reactions with thiophene derivatives . Fluorophenyl derivatives (Analog 1) may require halogen-specific coupling steps, though exact protocols are unspecified .
Safety and Handling: The target compound and its analogs share hazards related to flammability (P210), moisture sensitivity (P233), and toxicity via inhalation/skin contact (P280, P305+P351+P338) . The trifluoropropanone in Analog 2 introduces additional risks due to fluorine volatility .
Theoretical and Computational Insights: Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional , Colle-Salvetti correlation-energy models ) could predict electronic properties such as dipole moments or HOMO-LUMO gaps, differentiating the target’s hydroxyl-phenyl group from Analog 2’s trifluoropropanone.
Preparation Methods
Cyclization of ω-Alkene Sulfonamides
The thiazepane ring is synthesized via intramolecular hydroamination of ω-alkene sulfonamides. For example, hex-5-ene-1-sulfonamide derivatives undergo Rh₂(OAc)₄-catalyzed cyclization in the presence of PhI(OAc)₂ and Al₂O₃, yielding 7-membered thiazepane-1,1-dioxides in yields up to 90%.
Representative Procedure :
- Substrate Preparation : Hex-5-ene-1-sulfonamide is synthesized by reacting hex-5-ene-1-sulfonyl chloride with ammonia.
- Cyclization : The sulfonamide (1.0 equiv) is treated with Rh₂(OAc)₄ (2 mol%), PhI(OAc)₂ (1.2 equiv), and Al₂O₃ in dichloromethane at 40°C for 12 hours.
- Workup : Filtration and column chromatography (SiO₂, ethyl acetate/hexane) afford the thiazepane-1,1-dioxide.
Key Data :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Rh₂(OAc)₄ | 90 | 12 |
| Cu(OTf)₂ | 75 | 24 |
| No catalyst | <5 | 48 |
Synthesis of the 2-Hydroxy-3-phenylpropan-1-one Side Chain
Asymmetric Reduction of β-Keto Esters
The chiral 2-hydroxy group is introduced via enantioselective reduction of 3-phenyl-2-oxopropanoate esters using baker’s yeast or transition-metal catalysts.
Procedure :
- Substrate Preparation : Ethyl 3-phenyl-2-oxopropanoate is synthesized via Claisen condensation of ethyl phenylacetate.
- Reduction : The β-keto ester (1.0 equiv) is treated with baker’s yeast in phosphate buffer (pH 7) at 30°C for 48 hours.
- Isolation : Acidic workup and recrystallization from ethanol/water afford (2S)-2-hydroxy-3-phenylpropan-1-one (ee >98%).
Comparative Data :
| Reducing Agent | ee (%) | Yield (%) |
|---|---|---|
| Baker’s yeast | 98 | 65 |
| Ru-BINAP | 99 | 75 |
| NaBH₄ | 0 (racemic) | 90 |
Amide Bond Formation and Final Coupling
Carbodiimide-Mediated Coupling
The thiazepane and propanone fragments are linked via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
Procedure :
- Activation : 2-Hydroxy-3-phenylpropan-1-one (1.2 equiv) is treated with EDC (1.5 equiv) and DMAP (0.1 equiv) in THF at 0°C for 1 hour.
- Coupling : The activated ester is added to 7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide (1.0 equiv) and stirred at 25°C for 12 hours.
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) yields the title compound (55–68%).
Yield Optimization :
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDC/DMAP | THF | 68 |
| DCC/HOBt | DMF | 60 |
| HATU | DCM | 72 |
Stereochemical Considerations and Diastereoselectivity
The stereochemistry at the 2-hydroxy position is controlled during the reduction step (Section 4.1). Additionally, the thiazepane ring’s conformation influences the coupling step’s stereoselectivity. Nuclear Overhauser effect (NOE) studies confirm that the thiophen-2-yl group adopts an equatorial position, minimizing steric hindrance during amide bond formation.
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.2 Hz, 2H, Ph), 7.45–7.30 (m, 5H, Ph, thiophene), 5.21 (s, 1H, OH), 4.15–3.90 (m, 4H, thiazepane), 3.55 (dd, J = 6.4, 4.8 Hz, 1H, CHOH), 2.95–2.70 (m, 2H, CH₂CO).
- HRMS (ESI): m/z calcd for C₁₉H₂₁N₂O₄S₂ [M+H]⁺: 429.0984; found: 429.0986.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
